molecular formula C8H4Cl4O5 B8002964 3,4,5,6-Tetrachlorophthalic acid;hydrate

3,4,5,6-Tetrachlorophthalic acid;hydrate

Cat. No.: B8002964
M. Wt: 321.9 g/mol
InChI Key: OBXQYDSTEOVOTD-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorophthalic acid hydrate (CAS: 632-58-6) is a halogenated derivative of phthalic acid, characterized by four chlorine substituents on the aromatic ring and two carboxylic acid groups. It exists as a hemihydrate (C₈H₂Cl₄O₄·0.5H₂O) with a molecular weight of 303.91 g/mol and a melting point of 98°C . The compound is sparingly soluble in water and serves as a critical intermediate in dye synthesis (e.g., D&C Red Nos. 27 and 28) and coordination chemistry due to its versatile ligand properties . This article provides a detailed comparison with structurally and functionally related compounds, supported by synthesis pathways, physicochemical properties, and applications.

Properties

IUPAC Name

3,4,5,6-tetrachlorophthalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O4.H2O/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h(H,13,14)(H,15,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXQYDSTEOVOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Agricultural Applications

TCPA and its derivatives are utilized as herbicides and fungicides due to their effectiveness in controlling plant pathogens and weed growth.

  • Fungicides : TCPA derivatives have been developed as agricultural fungicides. For instance, compounds derived from TCPA have shown promising results in inhibiting fungal growth in crops .
  • Herbicides : Its application as a herbicide is also notable. The chlorinated structure contributes to its efficacy against a broad spectrum of weeds, making it valuable in agricultural practices .

Material Science

In material science, TCPA is employed as a precursor for synthesizing flame-retardant polymers and plasticizers .

ApplicationDescription
Flame-retardant ResinsTCPA is used to produce flame-retardant resins that enhance the safety of materials used in construction and textiles .
PlasticizersIt acts as a plasticizer in polymer formulations, improving flexibility and durability .

Pharmaceutical Applications

TCPA derivatives have been investigated for their antimicrobial properties . A study highlighted the synthesis of phthalazin-1-one derivatives from TCPA that exhibited significant antimicrobial activity against various pathogens.

  • Antimicrobial Activity : The synthesized compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria as well as fungal strains. For example:
CompoundStaphylococcus aureusEscherichia coliCandida albicans
Compound 111 mm12 mm16 mm
Compound 219 mm21 mm22 mm
Ampicillin0 mm22 mm0 mm

This data indicates that TCPA derivatives can serve as effective antimicrobial agents in pharmaceutical applications .

Environmental Applications

TCPA has also been explored for its potential in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it suitable for use in wastewater treatment systems.

  • Heavy Metal Sequestration : Research indicates that TCPA can effectively bind to heavy metals, facilitating their removal from contaminated water sources .

Case Study 1: Agricultural Use

In a controlled study, TCPA was applied to crops affected by fungal infections. Results indicated a significant reduction in fungal load compared to untreated controls, showcasing its efficacy as a fungicide.

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of TCPA-derived compounds and their antimicrobial activity against common pathogens found in clinical settings. The results demonstrated that certain derivatives had higher activity than traditional antibiotics like Ampicillin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrachlorophthalic Anhydride (C₈Cl₄O₃)

  • Synthesis : Produced via chlorination of phthalic anhydride or direct reactions of aromatic precursors under high-temperature chlorination .
  • Properties : Reactive cyclic anhydride structure; reacts exothermically with water to form 3,4,5,6-tetrachlorophthalic acid.
  • Applications : Key precursor for polymers, flame retardants, and dye intermediates. Its reactivity enables esterification and amidation reactions .
  • Structural Contrast : The anhydride lacks hydroxyl groups, making it more electrophilic than the hydrated acid.

2,3,4,5-Tetrachlorobenzoic Acid (C₇H₂Cl₄O₂)

  • Synthesis : Derived from 3,4,5,6-tetrachlorophthalic acid via decarbonylation at 200°C (93% yield with NaOH catalysis) or via perchlorination of toluene/ethylbenzene (lower yields: 14–29%) .
  • Properties: Monocarboxylic acid with four chlorines; lower solubility in polar solvents compared to the diacid.
  • Applications : Intermediate for amides and anilides in agrochemicals and pharmaceuticals .

Tetrachlorophthalimide (C₈Cl₄NO₂)

  • Synthesis : Reaction of tetrachlorophthalic anhydride with urea or ammonia at elevated temperatures .
  • Properties : Imide structure with two adjacent carbonyl groups; high thermal stability.
  • Applications : Building block for heterocyclic compounds (e.g., 1,3,4-oxadiazoles) with antimicrobial and antihypertensive activities .

Other Halogenated Phthalic Acid Derivatives

  • Tetrabromophthalic Anhydride : Brominated analogue with flame-retardant applications. Higher molecular weight (463.7 g/mol) and reduced reactivity compared to tetrachloro derivatives due to weaker C-Br bonds .
  • 3,4,5,6-Tetrahydrophthalic Acid: Non-halogenated analogue with saturated cyclohexene ring. Exhibits distinct hydrogen-bonding behavior and isotope effects in deuterated solvents .

Non-Halogenated Analogues (Phthalic Acid)

  • Properties : Lacks electron-withdrawing chlorine substituents, resulting in higher solubility in water and weaker ligand coordination capability.
  • Coordination Chemistry: Unlike tetrachlorophthalic acid, phthalic acid forms simpler mononuclear complexes due to reduced steric and electronic effects .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
3,4,5,6-Tetrachlorophthalic acid hydrate 632-58-6 C₈H₂Cl₄O₄·0.5H₂O 303.91 98 Sparingly in water Dye intermediates, coordination chemistry
Tetrachlorophthalic anhydride 117-08-8 C₈Cl₄O₃ 285.88 254–256 Reacts with water Polymer precursors, flame retardants
2,3,4,5-Tetrachlorobenzoic acid 5746-04-3 C₇H₂Cl₄O₂ 273.89 195–197 (decomp.) Low in polar solvents Agrochemical intermediates
Tetrachlorophthalimide 5945-07-1 C₈Cl₄NO₂ 296.86 235–237 Organic solvents Heterocyclic synthesis

Preparation Methods

Direct Alkaline Hydrolysis

Tetrachlorophthalic anhydride serves as a direct precursor. Hydrolysis in aqueous sodium hydroxide (10% w/v) with zinc powder at 60°C for 4 hours yields 3,4,5,6-tetrachlorophthalic acid, which is subsequently hydrated. Key parameters include:

ParameterValueImpact on Yield
NaOH Concentration10% (w/v)Maximizes solubility of intermediates
Temperature60°CBalances reaction rate and decomposition
Zn Powder Ratio6:1 (Zn:anhydride)Reduces side reactions

Post-hydrolysis, acidification with HCl precipitates the product, which is recrystallized from water to obtain the hydrate form.

Catalytic Hydrolysis with Tosic Acid

A patent (CN104072358A) describes catalytic hydrolysis of N-methyltetrachlorophthalimide using tosic acid (0.5–1.0% w/w) under pressurized conditions (0.5–3.0 kg/cm²) at 106–140°C. This method avoids sulfuric acid waste, a major environmental drawback of traditional routes.

Optimized Conditions

  • Pressure : 2.0 kg/cm²

  • Temperature : 125°C

  • Catalyst Loading : 0.8% tosic acid

  • Yield : 93.5% (Example 2).

Chlorination of Phthalic Anhydride Derivatives

Vapor-Phase Chlorination

The Soviet patent SU1719401A1 outlines a vapor-phase method where 3,4,5,6-tetrachloro-o-xylene is oxidized with air at 360–400°C using a vanadium-titanium-tungsten oxide catalyst. The resulting anhydride is hydrolyzed to the acid hydrate.

Catalyst Composition

ComponentProportion (wt%)Role
V₂O₅87–92Primary oxidation
TiO₂5–12Stabilizes catalyst structure
WO₃1–3Enhances selectivity

This method achieves 85–90% purity but requires post-synthesis purification.

Synthesis via Tetrachlorophthalimide Intermediates

Imide Formation and Hydrolysis

3,4,5,6-Tetrachlorophthalimide is synthesized by reacting tetrachlorophthalic anhydride with urea at 230–260°C. Subsequent hydrolysis with hydrazine hydrate or aqueous HCl yields the acid hydrate:

Reaction Scheme

  • Anhydride to Imide :

    C8Cl4O3+NH2CONH2C8Cl4O2N+CO2+H2O\text{C}_8\text{Cl}_4\text{O}_3 + \text{NH}_2\text{CONH}_2 \rightarrow \text{C}_8\text{Cl}_4\text{O}_2\text{N} + \text{CO}_2 + \text{H}_2\text{O}
  • Imide Hydrolysis :

    C8Cl4O2N+2H2OC8Cl4O4H2O+NH3\text{C}_8\text{Cl}_4\text{O}_2\text{N} + 2\text{H}_2\text{O} \rightarrow \text{C}_8\text{Cl}_4\text{O}_4\cdot\text{H}_2\text{O} + \text{NH}_3

Key Observations

  • Yield : 80–85% after recrystallization.

  • By-Product Management : Ammonia is neutralized with acetic acid, minimizing environmental impact.

Industrial-Scale Optimization

Solvent and Temperature Effects

Ethyl acetate is preferred for extraction due to its low miscibility with water and high solubility for the acid. Crystallization at 10°C maximizes yield by reducing solubility.

Waste Reduction Strategies

  • Catalytic Methods : Tosic acid-based hydrolysis reduces sulfuric acid waste by 95% compared to traditional methods.

  • Recycling By-Products : Methylamine from N-methyltetrachlorophthalimide hydrolysis is recovered for precursor synthesis.

Analytical and Quality Control Methods

HPLC Monitoring

Reverse-phase HPLC with a C18 column (acetonitrile:water:TFA = 40:60:2) resolves 3,4,5,6-tetrachlorophthalic acid hydrate from intermediates. Retention time: 6.2 min.

Spectroscopic Characterization

  • IR (KBr) : Peaks at 3420 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O), and 750 cm⁻¹ (C-Cl).

  • ¹H NMR (DMSO-d₆) : No aromatic protons; δ 12.3 (broad, -COOH), δ 5.2 (s, H₂O) .

Q & A

Q. What are the common synthetic routes for preparing 3,4,5,6-tetrachlorophthalic acid hydrate?

The compound is typically synthesized via Friedel-Crafts acylation using 3,4,5,6-tetrachlorophthalic anhydride and aromatic substrates (e.g., 2-chlorophenoxy acetic acid) in the presence of anhydrous aluminum chloride. Subsequent condensation with hydrazine hydrate in boiling ethanol yields hydrazide derivatives, which can be cyclized to form heterocyclic structures. Structural confirmation relies on IR spectroscopy (e.g., νOH at 3420 cm⁻¹) and mass spectrometry (e.g., m/z 449 ion peak) .

Q. How is the crystal structure of 3,4,5,6-tetrachlorophthalic acid hydrate determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves high-resolution diffraction patterns, followed by iterative refinement to resolve atomic positions and hydrogen-bonding networks. For hydrates, special attention is given to water molecule placement and occupancy .

Q. What analytical techniques are used to characterize this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1685–1730 cm⁻¹, OH at 3420 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight via ion peaks (e.g., m/z 449 for hydrazide derivatives) .
  • NMR Spectroscopy : Resolves aromatic proton environments (e.g., δ 7.3–7.9 ppm in DMSO-d₆) .
  • Elemental Analysis : Validates purity through C/H/N/Cl ratios .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 3,4,5,6-tetrachlorophthalic acid derivatives?

The tetrachlorinated aromatic ring introduces steric hindrance and electron-withdrawing effects, which alter reaction pathways. For example, reactions with hydrazine hydrate proceed via nucleophilic addition-elimination rather than direct cyclization due to steric constraints. Computational studies (e.g., DFT) can model transition states to rationalize regioselectivity .

Q. What methodologies resolve isomeric impurities in brominated derivatives of this compound?

Vortex counter-current chromatography (VCCC) is effective for separating positional isomers (e.g., 3BrHBBA vs. 5BrHBBA). VCCC leverages differences in partition coefficients between liquid phases under centrifugal force, enabling high-purity isolation without solid-phase artifacts. This technique is critical for pharmaceutical impurity profiling .

Q. How can GC-MS optimize the analysis of chlorinated intermediates in synthesis workflows?

GC-MS with electron ionization (EI) is used to monitor chlorination intermediates (e.g., mono-, di-, and trichlorophthalic anhydrides). Retention indices and fragmentation patterns distinguish isomers. For example, Fe/I₂-catalyzed chlorination in chlorosulfonic acid produces distinct intermediates detectable at specific m/z ratios (e.g., m/z 285 for dichloro derivatives) .

Q. What strategies mitigate byproduct formation during Friedel-Crafts acylation?

  • Temperature Control : Lower temperatures reduce side reactions (e.g., polyacylation).
  • Catalyst Optimization : Anhydrous AlCl₃ enhances selectivity over Brønsted acids.
  • Solvent Selection : Non-polar solvents (e.g., toluene) favor monoacylation. Post-reaction purification via recrystallization or SPE (solid-phase extraction) removes unreacted anhydride and oligomers .

Methodological Challenges and Solutions

Q. How are conflicting crystallographic data resolved for hydrate forms?

Discrepancies in water molecule placement arise from dynamic disorder. High-resolution datasets (e.g., synchrotron radiation) combined with restraints on thermal parameters improve refinement. SHELXL’s TWIN and BASF commands address twinning and anisotropic displacement errors .

Q. What approaches validate oxidative stress biomarkers in biological studies involving this compound?

Solid-phase extraction (SPE) coupled with HPLC-MS/MS quantifies urinary biomarkers (e.g., 8-OHdG, MDA). Isotope-labeled internal standards (e.g., 8-OHdG-¹⁵N₅) correct for matrix effects. Method validation includes spike-recovery tests (85–115% recovery) and inter-day precision (<15% RSD) .

Tables

Q. Table 1: Key Synthetic Intermediates and Analytical Signatures

IntermediateSynthetic StepKey Analytical DataReference
2-Aroyl benzoic acidFriedel-Crafts acylationIR: 1724 cm⁻¹ (C=O)
Hydrazide derivativeCondensation with hydrazineMS: m/z 449 (M⁺)
Brominated isomer (3BrHBBA)Electrophilic brominationVCCC retention: 12.3 min

Q. Table 2: Optimization Parameters for GC-MS Analysis

ParameterOptimal ConditionImpact on SensitivityReference
Column Temperature280°C (isothermal)Reduces peak tailing
Ionization ModeEI (70 eV)Enhances fragmentation
Carrier Gas Flow Rate1.2 mL/min (He)Balances resolution/speed

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